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Abstract

This technical guide addresses the thermochemical properties of methyl furan-3-carboxylate.
A comprehensive review of publicly available scientific literature and databases reveals a
notable absence of experimentally determined or theoretically calculated thermochemical data,
such as the enthalpy of formation, entropy, and heat capacity, for this specific compound.
However, significant research has been conducted on the parent compound, 3-furancarboxylic
acid, providing a robust framework for understanding the energetic properties of this class of
molecules.

This document summarizes the available physical properties of methyl furan-3-carboxylate
and presents a detailed overview of the established experimental and computational
methodologies used to determine the thermochemical properties of furan derivatives. By
detailing the protocols for calorimetry and high-level ab initio calculations applied to 3-
furancarboxylic acid, this guide serves as a vital resource for researchers seeking to
characterize methyl furan-3-carboxylate or similar compounds. It provides the necessary
theoretical and practical foundation to design experiments or computational studies to fill the
existing data gap.

Introduction
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Methyl furan-3-carboxylate is a furan derivative with potential applications in the synthesis of
biologically active molecules and as a building block in medicinal chemistry. A thorough
understanding of its thermochemical properties is crucial for process development, reaction
optimization, safety assessments, and computational modeling of its behavior. These
properties, including the standard enthalpy of formation (AfH®), standard entropy (S°), and heat
capacity (Cp), govern the energy changes in chemical reactions and are fundamental to
predicting reaction equilibria and kinetics.

Despite its relevance, there is a conspicuous lack of published thermochemical data for methyl
furan-3-carboxylate. This guide aims to bridge this gap by:

o Presenting the known physical properties of methyl furan-3-carboxylate.

o Detailing the established experimental and theoretical methods for determining
thermochemical properties, using the well-studied parent compound, 3-furancarboxylic acid,
as a primary example.

» Providing clear visualizations of the scientific workflows involved in these determinations.

Physical Properties of Methyl Furan-3-carboxylate

While thermochemical data is not available, a number of basic physical properties for methyl
furan-3-carboxylate have been reported in chemical databases and by commercial suppliers.
These are summarized in Table 1.

Property Value Source(s)
Molecular Formula CeHeOs3 [1112]
Molecular Weight 126.11 g/mol [1][2]
Boiling Point 64°C at 4 mmHg [3]

Density 1.17 g/cm3 [3]
Refractive Index 1.4670 to 1.4700 at 20°C [3]
Appearance Pale yellow to colorless liquid [3]

CAS Number 13129-23-2 [3]
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Table 1: Summary of known physical properties of Methyl Furan-3-carboxylate.

Thermochemical Data of 3-Furancarboxylic Acid: A
Proxy

In the absence of data for the methyl ester, the thermochemical properties of its parent, 3-
furancarboxylic acid, provide the most relevant point of comparison. A comprehensive study by
Roux et al. experimentally determined the enthalpies of combustion and sublimation, allowing
for the calculation of the gas-phase enthalpy of formation.[4][5] These key values are presented
in Table 2.

Thermochemical Property  Value (kJ-mol-?) Method

Standard Molar Enthalpy of Static Bomb Combustion
, -2126.3 £ 0.8 _

Combustion (AcH®(cr)) Calorimetry

Standard Molar Enthalpy of
Sublimation (AsubH°(298.15 87.1+05

K))

Calvet Microcalorimetry

(Torsion-effusion)

Standard Molar Enthalpy of )
o ) Derived from Enthalpy of
Formation in Crystalline Phase  -423.4+1.0

(AfH°(cr))

Combustion

Standard Molar Enthalpy of
Formation in Gas Phase (AfH® -336.3+1.1

@)

Derived from Crystalline Phase

and Sublimation Enthalpies

Table 2: Experimental thermochemical data for 3-Furancarboxylic Acid at T = 298.15 K.[4][6]

Experimental Determination of Thermochemical
Properties

The determination of the gas-phase enthalpy of formation, a cornerstone of thermochemistry, is
typically achieved through a combination of experimental techniques that measure the enthalpy
of combustion and the enthalpy of phase change (vaporization or sublimation).
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Static Bomb Combustion Calorimetry (for Enthalpy of
Combustion)

This method is used to measure the energy of combustion of a solid or liquid sample at

constant volume.[4]

Methodology:

Sample Preparation: A pellet of the purified, solid sample (e.g., 3-furancarboxylic acid) of
known mass is placed in a crucible inside a high-pressure vessel, the "bomb."

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 3
MPa. A small, known amount of water is added to the bomb to ensure that the final
combustion products are in a well-defined state.

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a
calorimeter vessel. The entire assembly is housed in an isothermal jacket to minimize heat
exchange with the surroundings.

Ignition and Measurement: The sample is ignited by passing an electric current through a
fuse wire. The temperature change of the water in the calorimeter is precisely measured over
time.

Calibration: The energy equivalent of the calorimeter is determined by combusting a certified
standard, typically benzoic acid, under identical conditions.[7]

Data Correction: The raw data is corrected for the energy of ignition, the formation of nitric
acid from residual nitrogen, and for standard state conditions (the Washburn correction) to
determine the standard internal energy of combustion (AcU°®).

Calculation of Enthalpy: The standard enthalpy of combustion (AcH®) is then calculated from
the standard internal energy of combustion. From this, the standard enthalpy of formation in
the condensed phase (e.g., crystalline, AfH°(cr)) can be derived using known standard
enthalpies of formation for the combustion products (COz and H20).[8]

Enthalpy of Sublimation/Vaporization
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To determine the gas-phase enthalpy of formation, the enthalpy of phase change from the
condensed state to the gaseous state must be measured. For solids like 3-furancarboxylic acid,
this is the enthalpy of sublimation (AsubH®).

Methodology (Calvet Microcalorimetry / Knudsen Effusion):

 Principle: The vapor pressure of the substance is measured as a function of temperature.[4]
The Knudsen effusion method can be used, where the sample is placed in a cell with a small
orifice, and the rate of mass loss due to effusion into a vacuum is measured.

o Measurement: The relationship between vapor pressure (p) and temperature (T) is described
by the Clausius-Clapeyron equation. By measuring the vapor pressure at different
temperatures, the enthalpy of sublimation can be determined from the slope of the In(p) vs.
1/T plot.

o Direct Calorimetry: Alternatively, a Calvet-type microcalorimeter can be used to directly
measure the heat absorbed during the isothermal sublimation of the sample.

o Temperature Adjustment: The measured enthalpy of sublimation is adjusted to the standard
reference temperature of 298.15 K.

The overall experimental workflow to obtain the gas-phase enthalpy of formation is illustrated in
the diagram below.
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Figure 1: Experimental workflow for determining the gas-phase standard enthalpy of formation.
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Theoretical Determination of Thermochemical
Properties

High-level ab initio molecular orbital calculations provide a powerful tool for predicting
thermochemical properties, complementing experimental data and offering insights where
experiments are challenging.

Methodology (Gaussian-n Theory): High-accuracy composite methods like Gaussian-2 (G2) or
G2(MP2) are employed to approximate the results of very high-level calculations with more
computationally tractable steps.[4][6]

o Geometry Optimization: The molecular structure of the compound (e.g., 3-furancarboxylic
acid) is optimized at a lower level of theory, such as B3LYP/6-31G(d), to find the lowest
energy conformation.

 Vibrational Frequencies: Vibrational frequencies are calculated at the same level to confirm
the structure is a true minimum on the potential energy surface and to obtain the zero-point
vibrational energy (ZPVE) and thermal corrections.

» Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory (e.g., MP2, QCISD(T)) with progressively larger basis sets.

o Energy Combination: The results are combined in a specific, predefined manner to
extrapolate to a high-accuracy total electronic energy.

o Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is then calculated
using atomization or isodesmic reaction schemes.

o Atomization: The calculated total energy of the molecule is compared to the sum of the
calculated energies of its constituent atoms. This requires highly accurate theoretical and
experimental atomic data.

o Isodesmic Reactions: A hypothetical reaction is constructed where the number and types
of bonds are conserved on both the reactant and product sides. By choosing well-
characterized molecules for the reaction, errors in the quantum chemical calculations tend
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to cancel, leading to a more accurate determination of the enthalpy of formation for the
target molecule.

The workflow for theoretical calculation is depicted in the diagram below.
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Figure 2: Workflow for the theoretical calculation of the gas-phase standard enthalpy of
formation.

Conclusion and Future Work

This guide confirms the current absence of published thermochemical data for methyl furan-3-
carboxylate. However, by leveraging the detailed experimental and theoretical studies on its
parent compound, 3-furancarboxylic acid, we have provided a comprehensive roadmap for
researchers to determine these vital properties. The experimental protocols for combustion
calorimetry and sublimation enthalpy measurement, along with the framework for high-level
computational chemistry, offer clear pathways to obtaining the standard enthalpy of formation,
entropy, and heat capacity.

It is recommended that future work prioritize the experimental determination of the enthalpy of
combustion and enthalpy of vaporization for methyl furan-3-carboxylate. These results would
not only fill a critical data gap but also serve as a benchmark for validating and refining
theoretical models for this and other substituted furan compounds, which are of growing
importance in pharmaceutical and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Thermochemical Properties of
Methyl Furan-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077232#thermochemical-properties-of-methyl-furan-
3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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